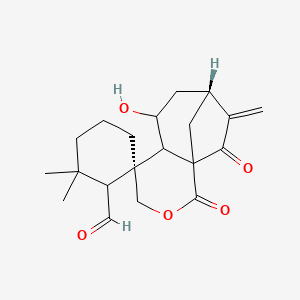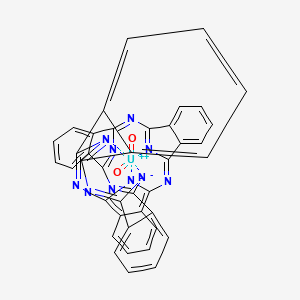
Dioxo(superphthalocyaninato)uranium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxo(superphthalocyaninato)uranium is a complex compound involving dioxouranium (UO2^2+), which is a common form of uranium in its +6 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioxouranium complexes often involves the reaction of uranyl acetate (UO2(OAc)2·2H2O) with specific ligands in various solvent media. For example, the reaction with benzil bis(isonicotinoyl hydrazone) ligand (H2L) in solvents like DMF, DMSO, or water results in the formation of different dioxouranium complexes .
Industrial Production Methods
Industrial production methods for such complex compounds are not well-documented due to their specialized nature. the general approach involves controlled reactions in a laboratory setting, ensuring the correct stoichiometry and reaction conditions to yield the desired complex.
Chemical Reactions Analysis
Types of Reactions
Dioxouranium complexes can undergo various types of reactions, including:
Oxidation-Reduction: The uranyl ion (UO2^2+) can participate in redox reactions, where it can be reduced to UO2^+ or further oxidized.
Substitution: Ligands in the coordination sphere of the uranyl ion can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents include hydrazone ligands, carboxylates, and other chelating agents. Reaction conditions typically involve specific solvents like DMF, DMSO, or aqueous solutions, and controlled temperatures to facilitate the formation of the desired complexes .
Major Products
The major products of these reactions are various dioxouranium complexes, each characterized by their unique ligand environment and coordination geometry.
Scientific Research Applications
Dioxouranium complexes have significant applications in scientific research, including:
Chemistry: Used as models to study coordination chemistry and the behavior of actinides.
Biology: Investigated for their interactions with biological molecules and potential toxicity.
Medicine: Explored for their potential use in radiopharmaceuticals and cancer treatment.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of dioxouranium complexes involves their ability to coordinate with various ligands, forming stable structures. The uranyl ion (UO2^2+) acts as a Lewis acid, accepting electron pairs from donor atoms in the ligands. This coordination can influence the electronic properties of the complex, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Uranyl Nitrate (UO2(NO3)2): Another common uranyl compound used in various applications.
Uranyl Acetate (UO2(OAc)2): Widely used in electron microscopy and as a precursor for other uranyl complexes.
Uniqueness
Dioxo(superphthalocyaninato)uranium is unique due to its complex structure and the specific ligands involved. This complexity can lead to unique electronic and optical properties, making it valuable for specialized research applications .
Properties
Molecular Formula |
C40H20N10O2U |
|---|---|
Molecular Weight |
910.7 g/mol |
IUPAC Name |
dioxouranium(2+);2,11,20,29,38,46,47,49-octaza-48,50-diazanidaundecacyclo[37.6.1.13,10.112,19.121,28.130,37.04,9.013,18.022,27.031,36.040,45]pentaconta-1,3,5,7,9,11,13,15,17,19(49),20,22,24,26,28,30(47),31,33,35,37,39(46),40,42,44-tetracosaene |
InChI |
InChI=1S/C40H20N10.2O.U/c1-2-12-22-21(11-1)31-41-32(22)47-34-25-15-5-6-16-26(25)36(43-34)49-38-29-19-9-10-20-30(29)40(45-38)50-39-28-18-8-7-17-27(28)37(44-39)48-35-24-14-4-3-13-23(24)33(42-35)46-31;;;/h1-20H;;;/q-2;;;+2 |
InChI Key |
MRDAZJLXZHKBHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C9C1=CC=CC=C1C(=N9)N=C2[N-]3)C1=CC=CC=C14.O=[U+2]=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


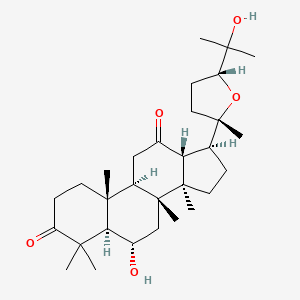
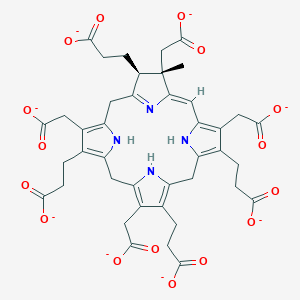
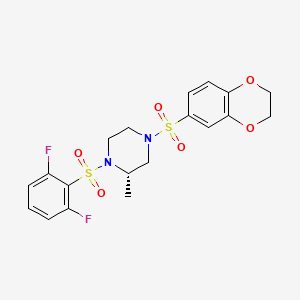
![4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1264950.png)
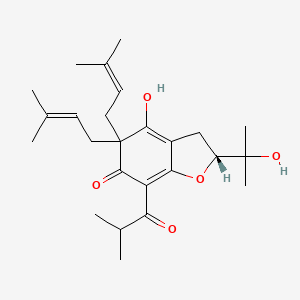
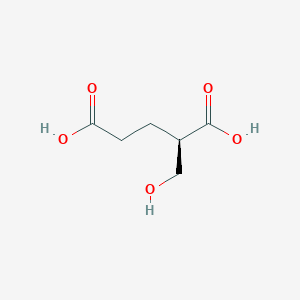

![[(2R)-3-hexadecoxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1264958.png)

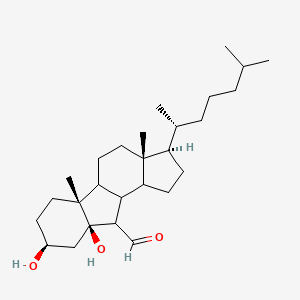
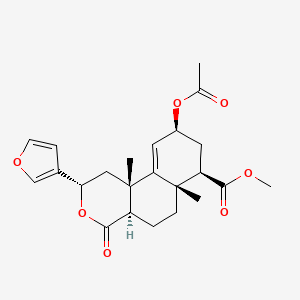
![N-(4-cyclohexylbutyl)-2-[(1R,2S,3R,4S)-3-[[2-[2-(ethylamino)-2-oxoethoxy]-5-fluorophenyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-oxazole-4-carboxamide](/img/structure/B1264962.png)

